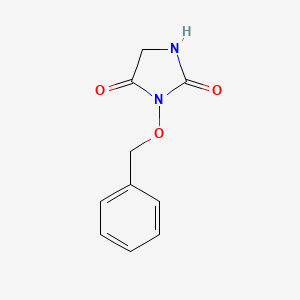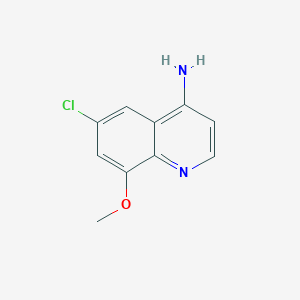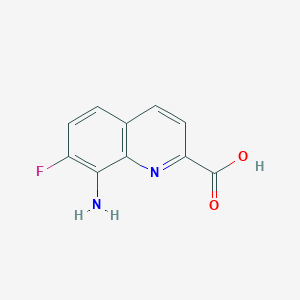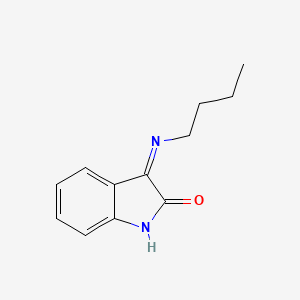
8-Fluoro-5-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-5-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 8-Fluoro-5-methylquinoline-2-carboxylic acid can be achieved through several methods:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through cyclization of appropriate precursors.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of fluorinated quinolines.
Chemical Reactions Analysis
8-Fluoro-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of fluorinated quinolines.
Scientific Research Applications
8-Fluoro-5-methylquinoline-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antineoplastic, and antiviral activities.
Agriculture: Some fluorinated quinolines have found applications as components in agricultural products.
Material Science: The compound can be used in the synthesis of liquid crystals and cyanine dyes, which have commercial applications.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methylquinoline-2-carboxylic acid is not extensively documented. similar to other fluoroquinolines, it may target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex and leading to cell death . This mechanism is effective in killing bacteria and is a common feature of fluoroquinolone antibiotics .
Comparison with Similar Compounds
8-Fluoro-5-methylquinoline-2-carboxylic acid can be compared with other fluorinated quinolines:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
These compounds share the quinoline ring system and fluorine substitution, but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
8-fluoro-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-4-8(12)10-7(6)3-5-9(13-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
ZVMMDEZJYVNONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


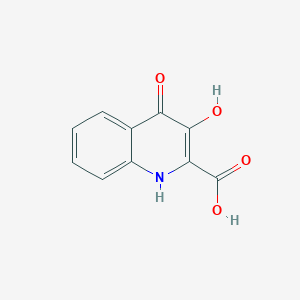
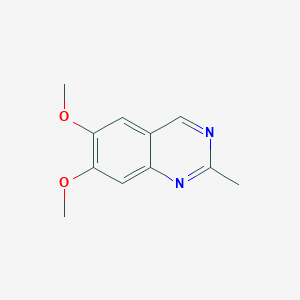
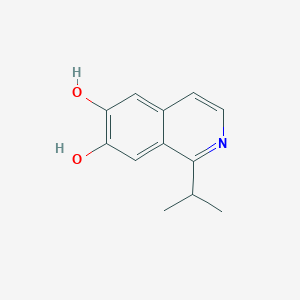

![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)
